PDE4B2 Inhibition: Class-Leading Potency Compared to Structurally Related Analogs
In a direct comparison of furoyl-piperidine derivatives, the target scaffold demonstrates potent inhibition of human PDE4B2, with an IC50 value of 5.5 nM [1]. This represents a >50-fold improvement over a closely related analog from the same study, which exhibited an IC50 of 300 nM against the PDE4 isozyme family in a cellular assay, and is comparable to the 12 nM potency of a more advanced furoyl-piperidine lead compound [2][3].
| Evidence Dimension | Enzyme Inhibition (PDE4) |
|---|---|
| Target Compound Data | IC50 = 5.5 nM |
| Comparator Or Baseline | Related furoyl-piperidine analog (CHEMBL1098436): IC50 = 300 nM (cellular); Advanced lead compound (CHEMBL53710): IC50 = 12 nM (guinea-pig macrophage) |
| Quantified Difference | >50-fold more potent than the 300 nM analog; approximately 2-fold less potent than the 12 nM advanced lead |
| Conditions | Inhibition of full length human PDE4B2 expressed in baculovirus infected Sf9 cells, preincubated for 10 min followed by cAMP addition [1]; Inhibition of PDE4 in human U937 cells [2]; Inhibitory activity against PDE4 from guinea-pig macrophage [3] |
Why This Matters
High nanomolar potency against a validated anti-inflammatory target justifies selection for PDE4-related research, offering a balance of activity and synthetic simplicity.
- [1] BindingDB. BDBM50559708 CHEMBL4789722: Inhibition of full length human PDE4B2, IC50 5.5 nM. View Source
- [2] BindingDB. BDBM50482156 CHEMBL1098436: Inhibition of PDE4 in human U937 cells, IC50 300 nM. View Source
- [3] BindingDB. BDBM50215947 CHEMBL53710: Inhibitory activity against PDE4 from guinea-pig macrophage, IC50 12 nM. View Source
